![molecular formula C5H3ClF2N2 B3040336 5-Chloro-3,6-difluoropyridin-2-amine CAS No. 189281-75-2](/img/structure/B3040336.png)
5-Chloro-3,6-difluoropyridin-2-amine
Overview
Description
5-Chloro-3,6-difluoropyridin-2-amine is an organic compound with the molecular formula C5H3ClF2N2 . This chemical is classified as a pyridine and is mostly used in the pharmaceutical industry. It acts as an intermediate in the synthesis of various drugs.
Molecular Structure Analysis
The molecular structure of 5-Chloro-3,6-difluoropyridin-2-amine consists of a pyridine ring with chlorine and fluorine substituents . The InChI code for this compound is 1S/C5H3ClF2N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) .Physical And Chemical Properties Analysis
The molecular weight of 5-Chloro-3,6-difluoropyridin-2-amine is 164.54 . It has a predicted density of 1.562±0.06 g/cm3 and a predicted boiling point of 216.3±35.0 °C .Scientific Research Applications
Synthesis of Fluorinated Pyridines
“5-Chloro-3,6-difluoropyridin-2-amine” is a key compound in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Anticancer Drug Synthesis
This compound has been used as a precursor for the synthesis of anticancer drugs . For instance, by reacting “5-chloro-2,3,6-trifluoropyridine” with other compounds, “5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine” was obtained and used as a precursor for the synthesis of anticancer drugs .
Agricultural Applications
In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . “5-Chloro-3,6-difluoropyridin-2-amine” being a fluorinated compound, can be used in the development of such agricultural products .
Pharmaceutical Applications
About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The presence of fluorine in “5-Chloro-3,6-difluoropyridin-2-amine” makes it a potential candidate for the development of new pharmaceuticals .
Antimicrobial Agent
A study explored the electronic structure of a pyridine derivative similar to “5-Chloro-3,6-difluoropyridin-2-amine” using quantum-chemical computational calculations . The study also investigated its promise as an antimicrobial agent by targeting the key enzyme DNA gyrase .
Spectroscopic Properties
The compound’s spectroscopic properties have been studied using quantum-chemical computational calculations . These studies provide insights into its bonding characteristics and reactive sites .
Safety and Hazards
properties
IUPAC Name |
5-chloro-3,6-difluoropyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBWTBQUJBHTHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)F)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3,6-difluoropyridin-2-amine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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